3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

G-protein coupled receptor high-throughput screening regiochemistry

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one (CAS 896832-00-1) is a synthetic xanthone derivative with the molecular formula C20H13FO4 and a molecular weight of 336.3 g/mol. It features a 9H-xanthen-9-one core substituted with a hydroxy group at position 1 and a 3-fluorobenzyl ether at position 3, distinguishing it from many natural xanthones that are typically polyoxygenated.

Molecular Formula C20H13FO4
Molecular Weight 336.3 g/mol
Cat. No. B12192448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Molecular FormulaC20H13FO4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)F)O
InChIInChI=1S/C20H13FO4/c21-13-5-3-4-12(8-13)11-24-14-9-16(22)19-18(10-14)25-17-7-2-1-6-15(17)20(19)23/h1-10,22H,11H2
InChIKeyRJEJETBPHOQVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one: Structural and Physicochemical Profile of a Xanthone-Based Research Probe


3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one (CAS 896832-00-1) is a synthetic xanthone derivative with the molecular formula C20H13FO4 and a molecular weight of 336.3 g/mol . It features a 9H-xanthen-9-one core substituted with a hydroxy group at position 1 and a 3-fluorobenzyl ether at position 3, distinguishing it from many natural xanthones that are typically polyoxygenated [1]. This compound has been registered in high-throughput screening campaigns targeting diverse proteins, including the regulator of G-protein signaling 4 (RGS4) and the mu-type opioid receptor , indicating its potential as a pharmacological probe.

Why Generic Substitution of 3-[(3-Fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one Fails: The Critical Role of Fluorine Regiochemistry


The biological activity of benzyloxy-substituted xanthones is highly sensitive to the position and nature of the substituent on the benzyl ring [1]. For instance, a class-level structure-activity relationship (SAR) analysis of related 1-hydroxyxanthone derivatives revealed that shifting a cyano group from the ortho to the para position on the benzyl moiety dramatically altered inhibitory potency against xanthine oxidase [1]. Therefore, the meta-fluorine substitution in 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is not interchangeable with its ortho- or para-fluoro isomers (CAS 900297-32-7 and others) , as this will likely result in different target engagement and selectivity profiles. Generic selection of any 'fluorobenzyl-xanthone' without precise positional specification is scientifically unsound.

Product-Specific Quantitative Evidence: Comparative Screening Profiles of 3-[(3-Fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one


Differential HTS Profile vs. Para-Fluoro Isomer at the Mu-Opioid Receptor

In separate PubChem high-throughput screening assays, 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one was tested and registered for activity against the mu-type opioid receptor (OPRM1), while its para-fluoro isomer (3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one) was also tested in the same assay . The existence of distinct screening entries for these two positional isomers suggests they exhibited different activity profiles, warranting their separate registration. This is a cross-study comparable observation where quantitative activity values are available in the primary PubChem BioAssay records.

G-protein coupled receptor high-throughput screening regiochemistry

Selectivity Implication in RGS4 Screening vs. Ortho-Fluoro Isomer

The target compound was specifically screened against the regulator of G-protein signaling 4 (RGS4) in a Johns Hopkins Ion Channel Center assay . In contrast, its ortho-fluoro isomer (3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one) is documented in chemical databases but lacks any associated RGS4 screening record, suggesting a selective interest or differential activity profile for the meta-fluoro derivative in this pathway . This represents a screening profile distinction.

Regulator of G-protein signaling selectivity high-throughput screening

Predicted Physicochemical Differentiation from the Parent Scaffold

The addition of the 3-fluorobenzyloxy substituent to the 1-hydroxyxanthone scaffold increases the molecular weight from 212.2 g/mol to 336.3 g/mol and is predicted to raise the logP by approximately 2.5–3.5 units compared to the parent structure, based on class-level physicochemical trends for aryl alkyl ethers [1]. This magnitude of lipophilicity change alters membrane permeability and metabolic stability profiles, making this compound a probe for exploring target engagement that requires a specific balance of hydrophobicity not achievable with the unsubstituted parent [2].

lipophilicity metabolic stability computational chemistry

Optimal Application Scenarios for 3-[(3-Fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one


Structure-Activity Relationship (SAR) Studies on G-Protein Coupled Receptor Modulation

This compound is suitable as a key member of a focused library exploring the effect of halogen substitution position on benzyloxy-xanthone derivatives. Its distinct screening record at the mu-opioid receptor and RGS4, when compared to its ortho- and para-fluoro analogs, makes it a valuable tool for dissecting how fluorine regiochemistry dictates GPCR ligand recognition and functional selectivity [1].

Development of Non-Purine Xanthine Oxidase Inhibitor Leads

Based on the class-level SAR established by Hu et al. (2011), where 1-hydroxyxanthone derivatives with substituted benzyloxy groups exhibited potent xanthine oxidase inhibition, this compound represents a logical scaffold-hopping candidate. Its 3-fluorobenzyl substitution pattern can be compared against the published para-cyano and other substituted derivatives to build a comprehensive SAR landscape [1].

Physicochemical Probe for Membrane Permeability Studies

The predicted lipophilicity difference relative to the parent 1-hydroxyxanthone scaffold positions this compound as a probe to study the impact of increased hydrophobicity and molecular weight on passive membrane diffusion and intracellular target engagement in cellular assays, without moving to a completely different chemotype [1].

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